Imidapril tert-butyl ester-d3 Imidapril tert-butyl ester-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0198828
InChI:
SMILES:
Molecular Formula: C₂₄H₃₂D₃N₃O₆
Molecular Weight: 464.57

Imidapril tert-butyl ester-d3

CAS No.:

Cat. No.: VC0198828

Molecular Formula: C₂₄H₃₂D₃N₃O₆

Molecular Weight: 464.57

* For research use only. Not for human or veterinary use.

Imidapril tert-butyl ester-d3 -

Specification

Molecular Formula C₂₄H₃₂D₃N₃O₆
Molecular Weight 464.57

Introduction

Chemical Structure and Properties

Imidapril tert-butyl ester-d3 is characterized by its distinct molecular structure containing deuterium atoms. With the molecular formula C24H32D3N3O6 and a molecular weight of 464.57 g/mol, it appears as a pale yellow oil under standard conditions . The compound's full chemical name is (4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-(methyl-d3)-2-oxo-4-Imidazolidinecarboxylic Acid 1,1-Dimethylethyl Ester .

Table 1: Physicochemical Properties of Imidapril tert-butyl ester-d3

PropertyValue
Chemical NameImidapril-d3 tert-Butyl Ester
Molecular FormulaC24H32D3N3O6
Molecular Weight464.57 g/mol
AppearancePale Yellow Oil
SolubilityChloroform, Dichloromethane, Ethyl Acetate, Methanol
ApplicationIntermediate in the preparation of labeled Imidaprilat

The compound demonstrates good solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, and methanol, making it versatile for different experimental conditions and analytical procedures . The deuteration specifically at the methyl group position provides significant advantages in mass spectrometry analyses, allowing researchers to distinguish the compound from its non-deuterated counterparts in complex biological matrices.

Synthesis and Application as a Research Tool

Imidapril tert-butyl ester-d3 serves primarily as an intermediate in the synthesis of labeled imidaprilat . The synthesis of this compound typically follows routes similar to those used for the non-deuterated analogue, with specific modifications to incorporate the deuterium atoms at the methyl position.

ReferenceYearKey Contribution
Hayashi, K., et al.: J. Med. Chem., 32, 2891989Early synthetic approaches to Imidapril derivatives
Kubota, H., et al.: Chem. Pharm. Bull., 39, 13741991Refined synthesis methods for Imidapril compounds

The deuterated compound plays a significant role in research as an authentic standard for quantitative analysis. For instance, d3-imidapril hydrochloride has been used as an internal standard in LC-MS/MS methods for quantifying imidapril and its active metabolite imidaprilat in biological samples . This application demonstrates the value of deuterated variants in ensuring accuracy in bioanalytical methods through the use of isotopically labeled internal standards.

Pharmacological Context and Relevance

To understand the significance of imidapril tert-butyl ester-d3, it is essential to examine the pharmacological context of imidapril itself. Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used clinically for treating hypertension, congestive heart failure, and more recently, diabetic nephropathy .

As a prodrug, imidapril requires bioactivation by human liver carboxylesterase (hCE1) to form imidaprilat, its bioactive form that effectively inhibits ACE . This metabolic pathway makes imidapril and its derivatives particularly interesting for metabolic studies, where deuterium-labeled variants provide valuable tools for tracking the compound's transformation in biological systems.

Table 3: Pharmacological Properties of Imidapril

PropertyDescription
Therapeutic ClassAngiotensin-Converting Enzyme (ACE) Inhibitor
Mechanism of ActionSuppresses conversion of angiotensin I to angiotensin II
Clinical ApplicationsHypertension, Congestive Heart Failure, Diabetic Nephropathy
Activation PathwayProdrug activated by human liver carboxylesterase (hCE1)
Active MetaboliteImidaprilat
Clinical AdvantageLower incidence of dry cough compared to some other ACE inhibitors

Clinical studies have demonstrated that imidapril is generally well-tolerated, with patients experiencing a lower incidence of dry cough compared to other ACE inhibitors such as enalapril or benazepril . In Japan, imidapril has achieved significant market presence, accounting for 2.13 defined daily doses per 1000 inhabitants per year , highlighting its clinical importance.

Applications in Metabolic and Pharmacokinetic Studies

Imidapril tert-butyl ester-d3 finds its primary application in metabolic and pharmacokinetic studies. The deuterium labeling provides a unique mass signature that enables researchers to track the compound's metabolic fate using mass spectrometry techniques.

One significant research area involves studying the activation of imidapril by human liver carboxylesterase (hCE1). In such studies, deuterated variants serve as internal standards for quantitative analysis, allowing for precise measurement of imidapril-to-imidaprilat conversion rates under various experimental conditions .

Table 4: Research Applications of Imidapril tert-butyl ester-d3

Application AreaKey UtilitySignificance
Metabolic StudiesTracking metabolism of ImidaprilUnderstanding conversion to active Imidaprilat
PharmacokineticsQuantification in biological matricesDetermining drug distribution and clearance
Drug-Drug Interaction StudiesAssessment of metabolic inhibitionIdentifying potential adverse interactions
Environmental ToxicologyStudying effects of environmental compounds on drug metabolismUnderstanding impact on efficacy of ACE inhibitors

Research has demonstrated the utility of deuterated imidapril in studying potential drug-drug interactions. For example, studies have examined how organophosphate flame retardants like triphenyl phosphate (TPHP) and 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) inhibit hCE1-mediated imidapril activation . These studies employed d3-imidapril hydrochloride as an internal standard for LC-MS/MS quantification, highlighting the value of deuterated compounds in sophisticated bioanalytical methods.

Analytical Methods and Experimental Applications

Various analytical methods are employed for the detection and quantification of imidapril tert-butyl ester-d3 and its metabolites in research settings. Liquid chromatography-mass spectrometry (LC-MS/MS) is particularly valuable due to the compound's deuterium labeling, which provides a distinctive mass signature.

For example, in research involving the activation of imidapril, LC-MS/MS methods have been developed to quantify imidapril and imidaprilat. Such methods typically involve the use of deuterated internal standards, like d3-imidapril and d5-imidaprilat, for accurate quantification .

Table 5: Analytical Methods for Imidapril tert-butyl ester-d3 and Related Compounds

Analytical TechniqueApplicationAdvantages
LC-MS/MSQuantification in biological matricesHigh sensitivity, specificity, and accuracy
Kinetic and Mode of Inhibition ExperimentsDetermination of kinetic parametersUnderstanding of inhibition mechanisms
Mass Balance StudiesMetabolic pathway elucidationTracking of deuterated compound through metabolism
HPLC Degradative StudiesStability assessmentMonitoring of compound stability over time

In specific research applications, imidapril tert-butyl ester-d3 has proven valuable for understanding the kinetics of ester hydrolysis reactions. The deuterium kinetic isotope effect can provide insights into the reaction mechanism, similar to studies conducted with other ester compounds where secondary beta-deuterium kinetic isotope effects have been measured .

Stability Considerations and Synthesis Innovations

The stability of imidapril derivatives is an important consideration for researchers. While imidapril tert-butyl ester-d3 serves as a precursor to labeled imidaprilat, the subsequent handling of imidapril hydrochloride presents stability challenges that have been addressed through synthetic innovations.

Table 6: Stability Enhancement Methods for Imidapril Derivatives

MethodDescriptionAdvantageReference
Traditional HydrolysisDry hydrogen chloride gas in 1,4-dioxaneWell-established procedure
Improved HydrolysisConcentrated sulfuric acid in 1,4-dioxaneProduces more stable product
Hydrochloride Salt FormationUsing isopropyl alcoholEnhanced stability for up to six months
Stability AssessmentHPLC degradative studiesConfirms long-term stability

Studies have confirmed that properly synthesized imidapril hydrochloride can remain stable for more than two years, as verified through HPLC degradative studies . These stability considerations are equally important for deuterated derivatives used as analytical standards, where long-term stability ensures reliable research results.

Future Research Directions

Imidapril tert-butyl ester-d3 continues to hold significant potential for future research applications in pharmaceutical sciences. As analytical techniques advance, the utility of deuterated compounds in biomedical research is expected to expand further.

Emerging research areas include:

  • Development of more sophisticated deuterated analogues with improved properties for specific research applications

  • Expanded use in environmental toxicology to understand how environmental contaminants might affect drug metabolism

  • Application in personalized medicine research to understand individual variations in drug metabolism

  • Integration with advanced imaging techniques for real-time tracking of drug distribution

The ongoing development of more sensitive analytical techniques will likely further enhance the value of deuterated compounds like imidapril tert-butyl ester-d3 in pharmaceutical research, particularly in understanding complex drug interactions and metabolic pathways.

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